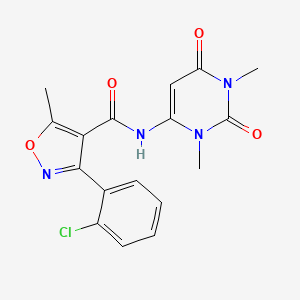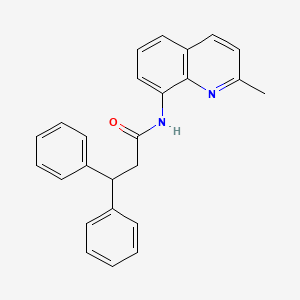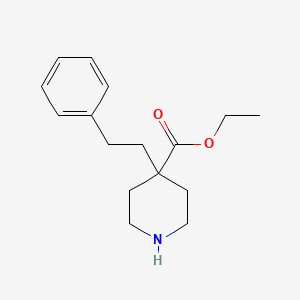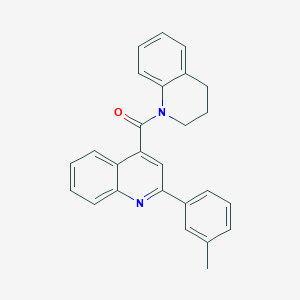
N,N'-1,3-phenylenebis(3-cyclopentylpropanamide)
Descripción general
Descripción
N,N'-1,3-phenylenebis(3-cyclopentylpropanamide), commonly known as PPCP, is a synthetic compound that has gained significant attention in the field of scientific research. PPCP is a type of cyclic amide, which is a class of organic compounds that are widely used in various industries due to their unique chemical and physical properties. PPCP is a white crystalline powder that is soluble in organic solvents and has a melting point of 139-141°C.
Mecanismo De Acción
The exact mechanism of action of PPCP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. PPCP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting the activity of COX-2, PPCP can reduce inflammation and pain in the body. PPCP has also been shown to bind to certain receptors in the body, such as the cannabinoid receptor CB2, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
PPCP has been shown to have a number of biochemical and physiological effects in animal models. In addition to its anti-inflammatory and analgesic effects, PPCP has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. PPCP has also been shown to have a positive effect on glucose metabolism, which may make it a promising candidate for the treatment of diabetes. PPCP has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPCP has a number of advantages for use in lab experiments. It is a stable and well-characterized compound that can be easily synthesized and purified. PPCP has good solubility in organic solvents, which makes it easy to incorporate into various formulations. However, there are also some limitations to the use of PPCP in lab experiments. PPCP is a synthetic compound, which may limit its relevance to natural systems. Additionally, the mechanism of action of PPCP is not fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are a number of future directions for research on PPCP. One area of interest is in the development of new drug formulations that incorporate PPCP, such as topical creams or injectable solutions. Another area of interest is in the study of the mechanism of action of PPCP, which may help to identify new targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of PPCP in humans, which may pave the way for its use in clinical settings.
Aplicaciones Científicas De Investigación
PPCP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of various diseases. PPCP has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new pain-relieving drugs. PPCP has also been studied for its potential use as a drug delivery system, as it has been shown to have good solubility and stability in various formulations.
Propiedades
IUPAC Name |
3-cyclopentyl-N-[3-(3-cyclopentylpropanoylamino)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c25-21(14-12-17-6-1-2-7-17)23-19-10-5-11-20(16-19)24-22(26)15-13-18-8-3-4-9-18/h5,10-11,16-18H,1-4,6-9,12-15H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYXCYCDMVTQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)CCC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3436328.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3436334.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B3436340.png)
![N-[4-({4-[(3-pyridinylcarbonyl)amino]benzoyl}amino)phenyl]nicotinamide](/img/structure/B3436342.png)
![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]-2,5-pyridinedicarboxamide](/img/structure/B3436356.png)
![N,N'-bis[2-(3-chlorophenyl)ethyl]-2,5-pyridinedicarboxamide](/img/structure/B3436365.png)




![2-(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B3436408.png)

![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B3436425.png)